molecular formula C18H16O5 B2424255 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one CAS No. 136498-37-8

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one

Cat. No. B2424255
CAS RN: 136498-37-8
M. Wt: 312.321
InChI Key: VPUHJQWPTZSKEP-UHFFFAOYSA-N
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Description

The compound is a derivative of the dihydrobenzodioxin group, which is a type of organic compound consisting of a benzene ring fused to a 1,4-dioxin ring . These types of compounds are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring fused to a 1,4-dioxin ring, with various functional groups attached . The exact structure would depend on the specific locations and types of these functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have a solid form and a molecular weight around 267.28 .

Scientific Research Applications

Organic Light-Emitting Devices

A study by Jayabharathi et al. (2018) explored the use of derivatives of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl) in the construction of blue-emissive phenanthroimidazole-functionalized molecules for organic light-emitting devices (OLEDs). The specific derivative, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole, demonstrated promising performance in non-doped OLEDs, showing efficient blue emission and high luminance (Jayabharathi et al., 2018).

Cancer Research

Ahn et al. (2020) synthesized the isoflavone compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one and evaluated its anticancer properties. The compound demonstrated significant anti-cancer ability against human colon cancer cells and interacted with aurora kinase A and B, providing insights into its potential therapeutic application (Ahn et al., 2020).

Antimicrobial and Antifungal Research

Research by Shinde et al. (2021) involved the synthesis of tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, examining their antimicrobial and antifungal properties. The study highlighted the antimicrobial potential of these compounds against various bacterial and fungal strains, suggesting their relevance in the development of new antimicrobial agents (Shinde et al., 2021).

Enzyme Inhibition Studies

Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their significance in enzyme inhibition studies (Abbasi et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some dihydrobenzodioxin derivatives have been studied for their potential use as quorum sensing inhibitors in bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some similar compounds are classified as irritants and should be handled with care .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its mechanism of action, potential uses in pharmaceuticals, and its behavior in various chemical reactions .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUHJQWPTZSKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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